molecular formula C11H17N5O2 B5826929 8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione

8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B5826929
M. Wt: 251.29 g/mol
InChI Key: RJQIJANJKHTIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dimethylamino group, a methyl group, and a propan-2-yl group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction temperatures and the use of high-purity reagents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding purine oxides, while reduction can produce purine derivatives with reduced functional groups .

Scientific Research Applications

8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Dimethylamino)-3-methyl-7-propan-2-ylxanthine
  • 8-(Dimethylamino)-3-methyl-7-propan-2-yladenine
  • 8-(Dimethylamino)-3-methyl-7-propan-2-ylguanine

Uniqueness

8-(Dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

8-(dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-6(2)16-7-8(12-10(16)14(3)4)15(5)11(18)13-9(7)17/h6H,1-5H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQIJANJKHTIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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